molecular formula C19H42N2O5S B079719 (3-Lauramidopropyl)trimethylammonium methyl sulfate CAS No. 10595-49-0

(3-Lauramidopropyl)trimethylammonium methyl sulfate

Cat. No. B079719
CAS RN: 10595-49-0
M. Wt: 410.6 g/mol
InChI Key: LTERAWRIKDPXBF-UHFFFAOYSA-N
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Patent
US04323634

Procedure details

0.036 moles (10.3 g) N-(3-dimethylaminopropyl)-lauramide and 25 ml acetone were placed in a 100 ml round bottom flask. 0.036 moles (3.4 ml) dimethylsulfate was added slowly to the flask, a condenser attached, and the reaction mixture refluxed for two hours. After cooling, the product crystallized out of the acetone, was filtered off, and recrystallized from acetone to a constant melting point. Melting point 98.5°-100° C.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:20])[CH2:3][CH2:4][CH2:5][NH:6][C:7](=[O:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH3:21][O:22][S:23]([O:26]C)(=[O:25])=[O:24]>CC(C)=O>[CH3:21][O:22][S:23]([O-:26])(=[O:25])=[O:24].[C:7]([NH:6][CH2:5][CH2:4][CH2:3][N+:2]([CH3:21])([CH3:1])[CH3:20])(=[O:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:3.4|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
CN(CCCNC(CCCCCCCCCCC)=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3.4 mL
Type
reactant
Smiles
COS(=O)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the product crystallized out of the acetone
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone to

Outcomes

Product
Name
Type
Smiles
COS(=O)(=O)[O-].C(CCCCCCCCCCC)(=O)NCCC[N+](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.